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Compound of Interest

Compound Name: Mps-BAY1

Cat. No.: B15605510

For Researchers, Scientists, and Drug Development Professionals

BAY 1217389 is a potent and selective inhibitor of Monopolar Spindle 1 (Mpsl) kinase, a key
regulator of the spindle assembly checkpoint (SAC) in mitosis. Its high affinity for Mps1, with an
IC50 value of 0.63 £ 0.27 nmol/L in biochemical assays, underscores its primary mechanism of
action.[1] However, a comprehensive understanding of its kinase selectivity profile is crucial for
predicting potential off-target effects and guiding further preclinical and clinical development.
This guide provides a comparative analysis of BAY 1217389's cross-reactivity with other
kinases, supported by available experimental data and detailed methodologies for relevant
assays.

Kinase Selectivity Profile of BAY 1217389

The selectivity of BAY 1217389 has been evaluated against a panel of kinases, revealing a
generally high degree of selectivity for Mps1. However, interactions with other kinases have
been observed at higher concentrations. The following table summarizes the known cross-

reactivity of BAY 1217389.
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Kinase Target Binding Affinity/Inhibition
Mps1 (TTK) IC50: 0.63 £ 0.27 nmol/L
PDGFRp < 10 nmol/L[1]

Kit

10 - 100 nmol/L[1]

CLK1, CLK2, CLK4

100 - 1,000 nmol/L[1]

JNK1, JNK2, INK3

100 - 1,000 nmol/L[1]

LATS1 100 - 1,000 nmol/L[1]
MAK 100 - 1,000 nmol/L[1]
MAPKAP2 100 - 1,000 nmol/L[1]
MERTK 100 - 1,000 nmol/L[1]
p38p3 100 - 1,000 nmol/L[1]
PDGFRa 100 - 1,000 nmol/L[1]
PIP5K1C 100 - 1,000 nmol/L[1]
PRKD1 100 - 1,000 nmol/L[1]
RPS6KA5 100 - 1,000 nmol/L[1]

Experimental Protocols

The determination of kinase inhibition and binding affinity is performed using various
biochemical assays. While the specific protocols used for generating the above data for BAY
1217389 are proprietary to Bayer, the following are representative, detailed methodologies for
commonly employed kinase assays.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay

This assay format is widely used to measure the activity of a wide range of purified kinases.
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Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody
that specifically recognizes the phosphorylated substrate is then added. When the antibody
binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor
into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

Protocol:

o Reaction Setup: In a 384-well plate, add 2 pL of the test compound (e.g., BAY 1217389) at
various concentrations.

o Enzyme Addition: Add 2 pL of the kinase solution (e.g., Mpsl) to each well.

« Initiation of Reaction: Add 2 pL of a mixture containing the substrate and ATP to start the
kinase reaction.

 Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

o Detection: Add 5 uL of a detection solution containing a terbium-labeled anti-phospho-
substrate antibody and EDTA to stop the reaction.

e Second Incubation: Incubate at room temperature for 60 minutes to allow for antibody
binding.

o Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

» Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 values are
determined by fitting the data to a four-parameter logistic curve.

Radiometric Kinase Assay ([33P]-ATP Filter Binding
Assay)

This is a classic and highly sensitive method for measuring kinase activity.

Principle: This assay measures the incorporation of a radioactive phosphate group from
[y-33P]JATP onto a substrate by the kinase. The radiolabeled substrate is then captured on a
filter membrane, and the amount of radioactivity is quantified.
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Protocol:

e Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate, and
assay buffer.

o Compound Addition: Add the test compound at various concentrations to the wells of a 96-
well plate.

o Reaction Initiation: Add the kinase/substrate master mix to each well, followed by the
addition of [y-33P]ATP to initiate the reaction.

¢ Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

o Reaction Termination and Filtration: Spot the reaction mixture onto a phosphocellulose filter
mat. The filter mat is then washed multiple times with phosphoric acid to remove
unincorporated [y-33P]ATP.

» Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity is
then measured using a scintillation counter.

» Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no
inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm
of the inhibitor concentration.

Competitive Binding Assay (e.g., KINOMEscan™)

This type of assay measures the ability of a test compound to compete with an immobilized
ligand for binding to the active site of a kinase.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized,
active-site directed ligand. The amount of kinase that binds to the solid support is quantified
using gPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound
has displaced the immobilized ligand.

Protocol:

o Assay Preparation: A panel of DNA-tagged kinases is prepared.
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e Compound Incubation: The test compound (e.g., BAY 1217389) is incubated with the
kinases and the immobilized ligand in a multi-well plate.

e Washing: The plate is washed to remove unbound kinases.

e Quantification: The amount of bound kinase is quantified by eluting the DNA tags and
measuring their concentration using qPCR.

o Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A
lower percentage indicates stronger binding of the test compound to the kinase. Dissociation
constants (Kd) can be determined by running the assay with a range of compound
concentrations.

Signaling Pathways of On-Target and Off-Target
Kinases

Understanding the signaling pathways in which the primary target and off-target kinases are
involved is essential for interpreting the potential biological consequences of inhibiting these
kinases.
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Caption: Mps1 Signaling Pathway in Mitosis.
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Potential Off-Target Inhibition
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Caption: PDGFR[ Signaling Pathway.
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Caption: JNK Signaling Pathway.
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Caption: CLK1 Signaling Pathway.

Conclusion

BAY 1217389 demonstrates high potency and selectivity for its primary target, Mps1. While
cross-reactivity with other kinases has been observed, these interactions generally occur at
concentrations significantly higher than its Mps1 IC50. The off-target kinases identified are
involved in diverse cellular processes, including cell growth, stress response, and RNA splicing.
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A thorough understanding of this selectivity profile, coupled with detailed knowledge of the
experimental methodologies used for its determination, is paramount for the continued
development of BAY 1217389 as a therapeutic agent. The provided data and representative
protocols serve as a valuable resource for researchers in the field of kinase inhibitor
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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